Cas no 2172113-75-4 (3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acid)

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acid structure
2172113-75-4 structure
商品名:3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acid
CAS番号:2172113-75-4
MF:C25H24N4O6
メガワット:476.481266021729
CID:6422986
PubChem ID:165532434

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acid
    • 2172113-75-4
    • 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-3-carboxylic acid
    • EN300-1564217
    • インチ: 1S/C25H24N4O6/c1-29-21(12-20(28-29)22(30)27-25(23(31)32)10-11-34-14-25)26-24(33)35-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,19H,10-11,13-14H2,1H3,(H,26,33)(H,27,30)(H,31,32)
    • InChIKey: JGFPNHZZDFZJNB-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C(=O)O)(C1)NC(C1C=C(NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)N(C)N=1)=O

計算された属性

  • せいみつぶんしりょう: 476.16958450g/mol
  • どういたいしつりょう: 476.16958450g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 804
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 132Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1564217-100mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-3-carboxylic acid
2172113-75-4
100mg
$2963.0 2023-09-24
Enamine
EN300-1564217-5000mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-3-carboxylic acid
2172113-75-4
5000mg
$9769.0 2023-09-24
Enamine
EN300-1564217-10.0g
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-3-carboxylic acid
2172113-75-4
10g
$14487.0 2023-06-05
Enamine
EN300-1564217-500mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-3-carboxylic acid
2172113-75-4
500mg
$3233.0 2023-09-24
Enamine
EN300-1564217-1000mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-3-carboxylic acid
2172113-75-4
1000mg
$3368.0 2023-09-24
Enamine
EN300-1564217-50mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-3-carboxylic acid
2172113-75-4
50mg
$2829.0 2023-09-24
Enamine
EN300-1564217-0.05g
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-3-carboxylic acid
2172113-75-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1564217-1.0g
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-3-carboxylic acid
2172113-75-4
1g
$3368.0 2023-06-05
Enamine
EN300-1564217-0.25g
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-3-carboxylic acid
2172113-75-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1564217-5.0g
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-amido]oxolane-3-carboxylic acid
2172113-75-4
5g
$9769.0 2023-06-05

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acid 関連文献

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acidに関する追加情報

Recent Advances in the Study of 2172113-75-4 and 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acid

The compound 2172113-75-4 and its derivative, 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acid, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a broader class of compounds being investigated for their potential therapeutic applications, particularly in the areas of targeted drug delivery and enzyme inhibition. This research brief aims to synthesize the latest findings related to these compounds, providing a comprehensive overview of their chemical properties, biological activities, and potential clinical applications.

Recent studies have focused on the synthesis and characterization of 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acid, a derivative of 2172113-75-4. The compound's unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrazole moiety, has been shown to enhance its stability and bioavailability. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm the compound's purity and structural integrity. These studies have laid the groundwork for further investigations into its pharmacological properties.

One of the most promising aspects of this compound is its potential as a protease inhibitor. Preliminary in vitro studies have demonstrated its ability to selectively inhibit specific enzymes involved in pathological processes, such as inflammation and tumor progression. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acid exhibited significant inhibitory activity against matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer metastasis. The compound's high selectivity and low cytotoxicity make it a promising candidate for further development as an anti-cancer agent.

In addition to its enzyme inhibitory properties, the compound has also been explored for its potential in drug delivery systems. The Fmoc group, in particular, has been leveraged to improve the compound's solubility and compatibility with various drug formulations. Recent research has highlighted its utility in the development of prodrugs, where the Fmoc group can be cleaved enzymatically to release the active drug moiety at the target site. This approach has been tested in animal models, with encouraging results in terms of reduced systemic toxicity and enhanced therapeutic efficacy.

Despite these advancements, challenges remain in the clinical translation of 2172113-75-4 and its derivatives. Issues such as scalability of synthesis, pharmacokinetic optimization, and long-term safety profiles need to be addressed in future studies. However, the current body of research underscores the compound's potential as a versatile tool in chemical biology and a promising lead in drug discovery. Ongoing efforts are focused on elucidating its mechanism of action at the molecular level and exploring its applications in combination therapies.

In conclusion, the latest research on 2172113-75-4 and 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazole-3-amidooxolane-3-carboxylic acid highlights their significant potential in both basic and applied pharmaceutical sciences. The compound's unique chemical properties and biological activities position it as a valuable candidate for further investigation. As research progresses, it is anticipated that these findings will contribute to the development of novel therapeutic strategies, ultimately benefiting patients in need of targeted and effective treatments.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.